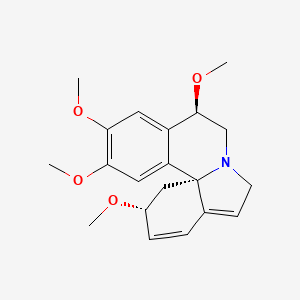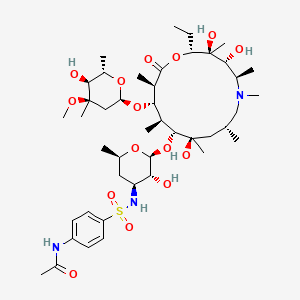
Erythristemine
Vue d'ensemble
Description
Erythristemine is an alkaloid compound isolated from the plant species Erythrina lysistemon. It is a white crystalline powder that is hygroscopic and has good solubility in water and some organic solvents. This compound is known for its weak DPPH radical scavenging properties .
Applications De Recherche Scientifique
Erythristemine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound serves as a valuable intermediate for synthesizing other complex molecules. In biology, it is studied for its potential biological activities, such as antioxidant and anti-inflammatory effects . In medicine, this compound is investigated for its potential therapeutic applications, including its effects on the central nervous system and its cytotoxic properties against certain cancer cell lines . In industry, this compound is used in the development of new materials and chemical products .
Safety and Hazards
Mécanisme D'action
Target of Action
Erythristemine is an alkaloid that can be isolated from Erythrina lysistemon
Mode of Action
It is known that this compound has weak dpph radical scavenging properties . This suggests that it may interact with its targets to neutralize free radicals, thereby reducing oxidative stress. More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Given its weak dpph radical scavenging properties , it may be involved in pathways related to oxidative stress and free radical scavenging
Result of Action
Given its weak DPPH radical scavenging properties , it may have antioxidant effects at the molecular and cellular level, helping to protect cells from damage caused by free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of erythristemine is generally achieved through chemical synthesis. The specific steps include reacting and crystallizing appropriate chemical raw materials to obtain a crystalline solid with higher purity of this compound . The constitution and absolute configuration of this compound have been determined by spectroscopic and X-ray crystallographic methods .
Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical synthesis processes. These processes typically include the use of high-purity raw materials, controlled reaction conditions, and advanced crystallization techniques to ensure the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Erythristemine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the this compound molecule .
Comparaison Avec Des Composés Similaires
Erythristemine is part of the erythrinan alkaloid family, which includes other similar compounds such as erythraline, erythratine, and erysodine . Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For instance, this compound has a distinct arrangement of functional groups that contribute to its unique pharmacological properties . Additionally, this compound’s weak DPPH radical scavenging properties set it apart from other erythrinan alkaloids, which may exhibit different levels of antioxidant activity .
Propriétés
IUPAC Name |
(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRZRWBQPPMSS-GKCIPKSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erythristemine and where is it found?
A1: this compound is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []
Q2: How is this compound synthesized in the laboratory?
A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining this compound for further research.
Q3: Has this compound been found in other Erythrina species?
A4: Yes, besides Erythrina lysistemon, this compound has also been isolated from Erythrina abyssinica. [] The presence of this compound in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




